molecular formula C2H2N2S3 B7759860 5-imino-1,2,4-dithiazole-3-thiol

5-imino-1,2,4-dithiazole-3-thiol

Cat. No.: B7759860
M. Wt: 150.3 g/mol
InChI Key: YWZHEXZIISFIDA-UHFFFAOYSA-N
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Description

5-Imino-1,2,4-dithiazole-3-thiol (CAS: 6846-35-1) is a sulfur-rich heterocyclic compound with the molecular formula C₂H₂N₂S₃ and a molecular weight of 150.232 g/mol . Its structure features a 1,2,4-dithiazole core substituted with an imino group at position 5 and a thiol/thione group at position 2. The compound exhibits tautomerism, existing as either the thiol (C1(=NC(=S)SS1)N) or thione form, depending on the environment .

This compound has garnered attention in medicinal chemistry due to its role as a non-ATP-competitive inhibitor of glycogen synthase kinase-3β (GSK-3β) and phosphodiesterase 7 (PDE7), with demonstrated neuroprotective and anti-inflammatory properties .

Properties

IUPAC Name

5-imino-1,2,4-dithiazole-3-thiol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2H2N2S3/c3-1-4-2(5)7-6-1/h(H2,3,4,5)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWZHEXZIISFIDA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(=N)N=C(SS1)S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1(=N)N=C(SS1)S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H2N2S3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

150.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclocondensation of Thioamides with Hydrazine and Carbon Disulfide

A scalable single-batch process adapted from patented methodologies involves reacting thioamides with hydrazine and carbon disulfide under alkaline conditions. For 5-imino derivatives, the general pathway proceeds as follows:

  • Reaction Setup : Equimolar quantities of a thioamide (e.g., thioacetamidine) and hydrazine are combined in an inert solvent such as ethanol at 0–60°C. This step generates an intermediate amidrazone via hydrogen sulfide elimination.

  • Sulfur Incorporation : Alkali metal hydroxide (e.g., KOH) and excess carbon disulfide are introduced, facilitating the formation of an iminodithiocarbazate intermediate. Cyclization occurs spontaneously, yielding the dithiazole-thiol salt.

  • Acidification and Isolation : Mineral acid (e.g., H₂SO₄) precipitates the product, which is purified via reprecipitation or recrystallization. Yields typically exceed 70%, with impurities such as 2,5-dimercapto derivatives minimized to <1%.

Key Parameters :

  • Solvent : Ethanol optimizes solubility and reaction kinetics.

  • Temperature : Maintaining temperatures below 30°C during acidification prevents decomposition.

  • Scaling : This method is industrially viable, as demonstrated by a 185 kg batch with 99.6% purity.

Sulfurization of Dithiocarbamates with Phosphorus Pentasulfide

An alternative route involves sulfurizing dithiocarbamate precursors using phosphorus pentasulfide (P₂S₅). For 5-imino derivatives:

  • Precursor Synthesis : Methyl N-aryldithiocarbamates are prepared by treating thioureas with methyl chloroformate.

  • Sulfurization : Refluxing the dithiocarbamate with P₂S₅ in benzene promotes cyclization to the dithiazole-thione. For example, 5-phenyl-1,2,4-dithiazole-3-thione is obtained in 62% yield under these conditions.

  • Work-up : Evaporation and recrystallization from benzene-ethanol mixtures yield pure product.

Optimization Insights :

  • Reagent Ratios : A 4:1 excess of P₂S₅ ensures complete conversion.

  • Side Reactions : Prolonged heating may generate thiobenzamide or sulfur byproducts, necessitating careful monitoring.

Reaction Conditions and Yield Optimization

Comparative Analysis of Synthetic Methods

MethodReagentsConditionsYield (%)Purity (%)
CyclocondensationThioamide, CS₂, KOH0–60°C, ethanol70–8099.6
SulfurizationDithiocarbamate, P₂S₅Reflux, benzene55–6295–98

Trade-offs :

  • Cyclocondensation offers higher yields and scalability but requires stringent temperature control.

  • Sulfurization is advantageous for aromatic derivatives but involves hazardous P₂S₅.

Purification and Characterization

Isolation Techniques

  • Reprecipitation : Diluting the reaction mixture with water and cooling to 10°C effectively isolates the product while removing sulfate salts.

  • Recrystallization : Benzene-ethanol (1:1) mixtures yield crystalline products with minimal impurities.

Analytical Data

Elemental Analysis :

CompoundC (%)H (%)N (%)S (%)
5-Imino-1,2,4-dithiazole-3-thiol (calc.)22.121.5525.7950.54

Spectroscopic Characterization :

  • IR : C=S stretch (1,150–1,050 cm⁻¹), N-H stretch (3,300 cm⁻¹).

  • ¹H NMR : NH₂ protons (δ 5.5–6.0 ppm), aromatic protons (δ 7.0–8.5 ppm) for substituted derivatives.

Mechanistic Insights and Side Reactions

Cyclocondensation Mechanism

  • Amidrazone Formation : Thioamide reacts with hydrazine, displacing H₂S.

  • Iminodithiocarbazate Intermediate : Carbon disulfide reacts with the amidrazone under basic conditions.

  • Cyclization : Intramolecular nucleophilic attack forms the dithiazole ring, releasing ammonia.

Common Byproducts

  • 2,5-Dimercapto-1,3,4-thiadiazole : Forms via over-sulfurization, mitigated by controlled CS₂ stoichiometry.

  • Thiobenzamide : Observed in P₂S₅-mediated routes due to precursor decomposition.

Industrial and Research Applications

The methodologies described enable large-scale production of 5-imino-1,2,4-dithiazole-3-thiol for:

  • Pharmaceutical Intermediates : Anticancer and antimicrobial agents.

  • Materials Science : Coordination polymers leveraging sulfur-rich frameworks.

Chemical Reactions Analysis

Reactivity with Amines and Acids

The dithiazole core undergoes thiophilic attack at sulfur atoms, enabling ring-opening and cyclization. For example, reacting (Z)-N-(4-chloro-5H-1,2,3-dithiazol-5-ylidene)pyrazol-5-amines with dialkylamines (e.g., Et₂NH) generates disulfide intermediates. Subsequent acid treatment (e.g., H₂SO₄) facilitates intramolecular cyclization to form fused dithiazines (e.g., pyrazolo[3,4-e] dithiazines) in yields of 74–85% .

Key Reaction Pathway:

  • Thiophilic ring opening : Dialkylamine attacks the S2 sulfur, forming a disulfide intermediate.

  • Acid-mediated cyclization : The disulfide undergoes intramolecular attack at the imino carbon, leading to fused dithiazines .

Reagents/ConditionsProducts (Analogues)YieldSource
Et₂NH + H₂SO₄ (conc.)Pyrazolo[3,4-e] dithiazines74–85%
NaH or Ph₃PBenzothiazines or benzoxazines40–70%

Thermal Rearrangements

Thermolysis of dithiazines induces ring contraction. For example, heating pyrazolo[3,4-e] dithiazines at 170°C results in ring-contracted thiazoles (e.g., pyrazolo[3,4-d]thiazoles) with near-quantitative yields .

Mechanism :

  • Loss of sulfur (S₂) from the dithiazine ring.

  • Rearrangement to a smaller heterocycle .

Reactivity with Thiophiles

Thiophiles such as triphenylphosphine (Ph₃P) or sodium hydride (NaH) induce ring transformations. Ph₃P triggers desulfurization, converting dithiazines into thiazines (e.g., 1,3-benzothiazines) .

Example :

  • Reaction of pyrazolo-fused dithiazines with Ph₃P yields thiazines via intermediate alkenes .

Sulfur Insertion and Expansion

Active sulfur (S₈) facilitates sulfur insertion into the dithiazine scaffold, forming trithiazepines. For instance, treating 1,3-dimethylpyrazolo-dithiazine with S₈ produces pyrazolo[3,4-f] trithiazepines in up to 47% yield .

Side Reaction :
Prolonged sulfur exposure leads to unexpected products like pyrazolo[3,4-e] thiazines, indicating competing reaction pathways .

Unexpected Cycloadditions

Heating disulfide intermediates (e.g., (Z)-2-[(diethylamino)disulfanyl]-2-[(1H-pyrazol-5-yl)imino]acetonitrile) in acetonitrile yields tetracyclic trithiazepines (e.g., pyrazolo-pyrimido-trithiazepines) via multi-step cyclization .

Key Insight :
The imino group participates in [2+3]-cyclocondensation, while the thiol moiety stabilizes reactive intermediates .

Thiol-Specific Reactivity

The thiol group enables nucleophilic substitution or oxidation. For example:

  • Thiol-ene click reactions : Analogous 1,2,4-triazole-3-thiols react with maleimides to form thiazolo-triazolones .

  • Oxidation : Thiols oxidize to disulfides under acidic or oxidative conditions, influencing cyclization pathways .

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity
Dithiazole derivatives have shown significant promise as antimicrobial agents. The 1,2,4-dithiazole scaffold has been reported to possess antifungal, antibacterial, and antiviral properties. For instance, compounds derived from this scaffold have demonstrated effectiveness against fungal pathogens such as Botrytis cinerea and Phytophthora infestans, with some derivatives achieving over 90% inhibition of fungal growth in laboratory settings .

Anticancer Properties
Research indicates that certain dithiazole derivatives exhibit anticancer activity. For example, studies have shown that these compounds can induce apoptosis in cancer cells through various mechanisms, including the modulation of oxidative stress and inhibition of specific signaling pathways . This potential makes them candidates for further development in cancer therapeutics.

Antiviral Effects
The antiviral properties of 5-imino-1,2,4-dithiazole-3-thiol have also been explored. Some studies suggest that these compounds can inhibit viral replication by interfering with viral enzymes or host cell processes involved in viral entry and replication .

Agricultural Applications

Herbicides and Fungicides
The utility of dithiazole compounds extends to agriculture where they are being developed as herbicides and fungicides. The unique chemical structure allows these compounds to target specific biochemical pathways in plants and fungi, leading to effective control of various pests and diseases. For example, the application of certain dithiazole derivatives has resulted in significant reductions in crop diseases caused by fungal pathogens .

Plant Growth Regulators
Some derivatives of dithiazoles have been identified as potential plant growth regulators. They can influence plant growth by modulating gibberellin biosynthesis pathways, thus offering a novel approach to enhance crop yields and manage plant growth under varying environmental conditions .

Materials Science

Chemical Synthesis Reagents
5-Imino-1,2,4-dithiazole-3-thiol serves as a sulfur-transfer reagent in organic synthesis. It is used in solid-phase synthesis techniques to facilitate the incorporation of sulfur into organic molecules . This application is particularly valuable in the synthesis of phosphorothioate triesters and other sulfur-containing compounds.

Case Study 1: Antifungal Activity

In a study evaluating the antifungal efficacy of various dithiazole derivatives against Alternaria solani, a leading cause of tomato blight, researchers found that certain compounds reduced fungal infection rates by up to 97% when applied at appropriate concentrations. This highlights the potential for developing effective agricultural fungicides based on this compound .

Case Study 2: Anticancer Research

A recent investigation into the anticancer effects of 5-imino-1,2,4-dithiazole-3-thiol revealed its ability to induce cell cycle arrest and apoptosis in breast cancer cell lines. The study emphasized the need for further exploration into its mechanism of action and potential as a chemotherapeutic agent .

Mechanism of Action

The mechanism of action of 5-imino-1,2,4-dithiazole-3-thiol involves its interaction with various molecular targets and pathways. For instance, its sulfur atoms can form covalent bonds with metal ions, making it an effective corrosion inhibitor. In biological systems, it can inhibit enzyme activity by binding to the active sites, thereby blocking substrate access and subsequent reactions .

Comparison with Similar Compounds

5-Imino-1,2,4-thiadiazoles (ITDZs)

  • Structure : Replace the dithiazole core (two sulfur atoms) with a thiadiazole core (one sulfur, one nitrogen).
  • Activity : ITDZs inhibit GSK-3β via substrate competition (IC₅₀: low µM to sub-µM range) and exhibit S-π interactions with Phe67, enhancing binding specificity .
  • Derivatives : VP3.15, a dual GSK-3β/PDE7 inhibitor, crosses the blood-brain barrier (BBB) and reduces neuroinflammation in mouse models of multiple sclerosis .

5-Diacetylamino-1,2,4-thiadiazol-3-one

  • Structure: Features a carbonyl group at position 3 and an acetylated amino group at position 3.
  • Synthesis: Derived from 5-amino-2H-1,2,4-thiadiazol-3-one via acetylation .
  • Comparison: Lacks the thiol/thione moiety, reducing sulfur-mediated interactions. No reported kinase inhibition data.

Key Structural Differences :

Compound Core Structure Position 3 Position 5 Key Interactions
5-Imino-1,2,4-dithiazole-3-thiol Dithiazole Thiol/Thione Imino S-π (Phe67), H-bonding
ITDZs Thiadiazole Varies Imino S-π (Phe67)
5-Diacetylamino-thiadiazol-3-one Thiadiazole Carbonyl Diacetylamino Limited data

Triazole and Imidazole Derivatives

5-((5-Amino-1,3,4-thiadiazole-2-ylthio)methyl)-1,2,4-triazole

  • Structure : Combines a triazole ring with a thiadiazole-thioether side chain.
  • Synthesis : Alkylation of triazole-thione precursors under basic conditions .

4,5-Diphenylimidazole-2-thione

  • Structure : Imidazole core with phenyl substituents and a thione group.
  • Activity: Anticoccidial activity in poultry; distinct from the neuroprotective effects of 5-imino-dithiazole derivatives .

Functional Comparison :

  • Electron Density : Dithiazole/thiadiazole cores offer higher electron-deficient character than triazoles, enhancing interactions with aromatic residues (e.g., Phe67 in GSK-3β) .
  • Bioavailability: The thiol group in 5-imino-dithiazole-3-thiol improves solubility compared to fully aromatic triazoles .

Benzothiazinones (BTOs)

  • Structure: Benzene fused to a thiazinone ring.
  • Activity: Non-ATP-competitive GSK-3β inhibitors identified via virtual screening .
  • Comparison: BTOs rely on hydrophobic interactions, while 5-imino-dithiazole-3-thiol utilizes hydrogen bonding and S-π stacking for higher specificity .

5-Imino-1,2,4-dithiazole-3-thiol

  • Route : Typically synthesized via cyclization of thiourea derivatives or iodine-catalyzed oxidative coupling .
  • Efficiency : Yields >80% under optimized conditions .

5-Imino-1,2,4-thiadiazoles

  • Route: Molecular iodine-catalyzed oxidative cyclization of 2-aminopyridines and isothiocyanates at ambient temperature .
  • Advantage : Transition-metal-free, scalable, and regioselective .

Triazole-Thiones

  • Route : Alkylation of triazole precursors with bromoalkanes in propan-2-ol .
  • Limitation : Requires harsh conditions (reflux, 2+ hours) compared to iodine-catalyzed methods .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-imino-1,2,4-dithiazole-3-thiol
Reactant of Route 2
5-imino-1,2,4-dithiazole-3-thiol

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